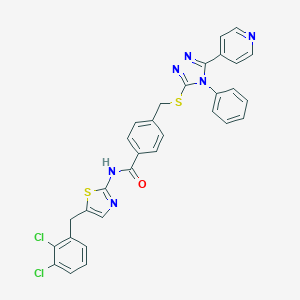![molecular formula C22H22ClN3O2S B285930 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as CBMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antidiabetic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione acts as a PPARγ agonist and binds to the receptor, leading to the activation of downstream signaling pathways. This activation results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the activation of PPARγ, inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of insulin sensitivity, and reduction of blood glucose levels. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is also easily synthesized and can be produced in large quantities. However, one limitation of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is its potential toxicity, which may limit its use in certain experiments. Additionally, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione may have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the molecular mechanisms of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione and its effects on different cell types and tissues. Overall, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has great potential for therapeutic applications, and further research is needed to fully understand its biological effects.
Synthesemethoden
The synthesis of 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzaldehyde with 4-(4-methylphenyl)-1-piperazinecarboxylic acid, followed by the addition of thiosemicarbazide and acetic anhydride. The resulting product is then purified using column chromatography to obtain 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Molekularformel |
C22H22ClN3O2S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H22ClN3O2S/c1-16-6-8-18(9-7-16)25-12-10-24(11-13-25)15-26-21(27)20(29-22(26)28)14-17-4-2-3-5-19(17)23/h2-9,14H,10-13,15H2,1H3/b20-14+ |
InChI-Schlüssel |
GIXPRAGWOODIQA-XSFVSMFZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=O |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)